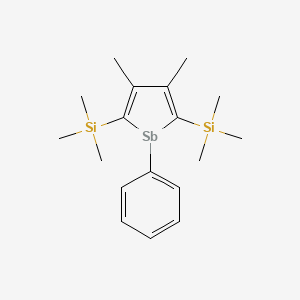
3,4-Dimethyl-1-phenyl-2,5-bis(trimethylsilyl)-1H-stibole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl-1-phenyl-2,5-bis(trimethylsilyl)-1H-stibole is an organostibole compound characterized by the presence of antimony within a five-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1-phenyl-2,5-bis(trimethylsilyl)-1H-stibole typically involves the following steps:
Formation of the Stibole Ring: The initial step involves the reaction of a stibine precursor with an alkyne to form the stibole ring. This reaction is often catalyzed by transition metals such as palladium or platinum under inert atmosphere conditions.
Introduction of Trimethylsilyl Groups: The trimethylsilyl groups are introduced via a silylation reaction, where trimethylsilyl chloride reacts with the stibole intermediate in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the stibole ring, typically using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
While the industrial production of this compound is not widely documented, it would likely follow similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethyl-1-phenyl-2,5-bis(trimethylsilyl)-1H-stibole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of stibole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced stibole derivatives.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation or alkylation agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether solvents.
Substitution: Halogenation agents (e.g., bromine), alkylation agents (e.g., methyl iodide); reactions often require catalysts or bases.
Major Products
Oxidation: Stibole oxides.
Reduction: Reduced stibole derivatives.
Substitution: Various substituted stibole compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
3,4-Dimethyl-1-phenyl-2,5-bis(trimethylsilyl)-1H-stibole has several applications in scientific research:
Materials Science: Used in the development of novel materials with unique electronic properties, such as organic semiconductors and conductive polymers.
Organometallic Chemistry: Serves as a ligand in the synthesis of metal complexes, which can be used as catalysts in various chemical reactions.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Potential use in the production of advanced materials for electronics and photonics.
Mecanismo De Acción
The mechanism by which 3,4-Dimethyl-1-phenyl-2,5-bis(trimethylsilyl)-1H-stibole exerts its effects is largely dependent on its interaction with molecular targets. In materials science, its electronic properties are influenced by the delocalization of electrons within the stibole ring. In biological systems, the compound may interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-2,5-bis(trimethylsilyl)-1H-stibole: Lacks the dimethyl groups at positions 3 and 4.
3,4-Dimethyl-1-phenyl-1H-stibole: Does not have the trimethylsilyl groups.
2,5-Dimethyl-1-phenyl-1H-stibole: Methyl groups are at different positions.
Uniqueness
3,4-Dimethyl-1-phenyl-2,5-bis(trimethylsilyl)-1H-stibole is unique due to the combination of its structural features, which confer distinct electronic properties and reactivity. The presence of both dimethyl and trimethylsilyl groups enhances its stability and potential for functionalization, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
139426-49-6 |
|---|---|
Fórmula molecular |
C18H29SbSi2 |
Peso molecular |
423.4 g/mol |
Nombre IUPAC |
(3,4-dimethyl-1-phenyl-5-trimethylsilylstibol-2-yl)-trimethylsilane |
InChI |
InChI=1S/C12H24Si2.C6H5.Sb/c1-11(9-13(3,4)5)12(2)10-14(6,7)8;1-2-4-6-5-3-1;/h1-8H3;1-5H; |
Clave InChI |
ZIPYFGKZVVVPJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C([Sb](C(=C1C)[Si](C)(C)C)C2=CC=CC=C2)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


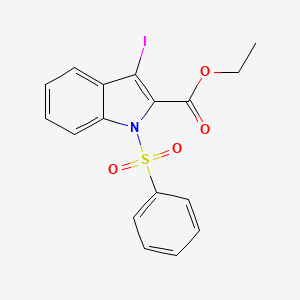
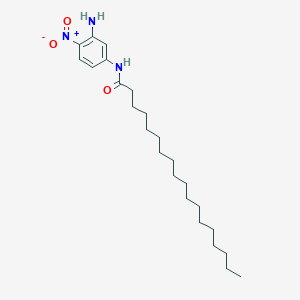
![1,3-Oxathiolan-5-one, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14273105.png)
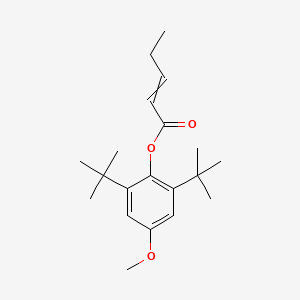
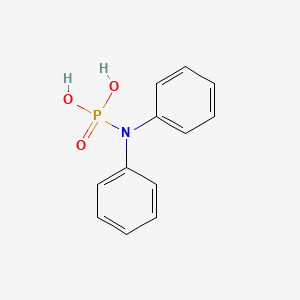

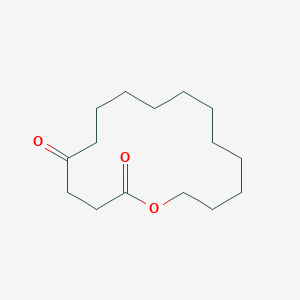
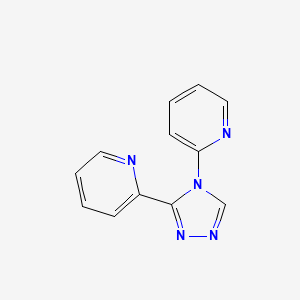
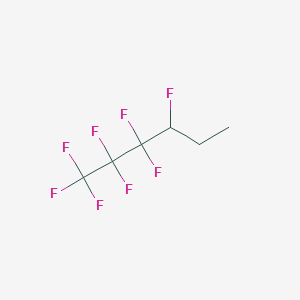

![3-[(4-Methylphenyl)methylidene]-1H-2-benzopyran-4(3H)-one](/img/structure/B14273166.png)
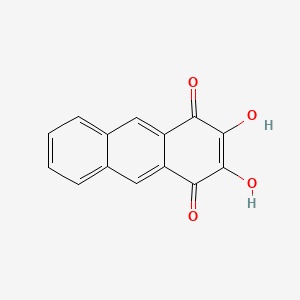
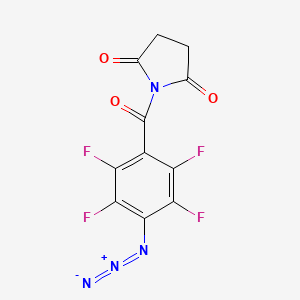
![1,18-Diazoniatricyclo[31.3.1.114,18]octatriaconta-1(37),14,16,18(38),33,35-hexaene](/img/structure/B14273183.png)
